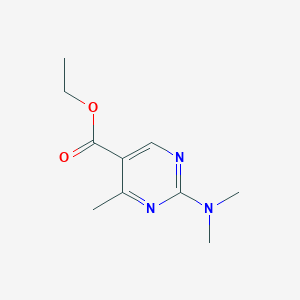

Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate

説明

Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a dimethylamino group at position 2, a methyl group at position 4, and an ethyl ester moiety at position 3. Its molecular formula is C₁₁H₁₇N₃O₂, with a molecular weight of 223.28 g/mol. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and polymer science due to their versatile reactivity and structural tunability .

The compound is typically synthesized via nucleophilic substitution reactions. For example, in , a structurally similar compound, ethyl 2-dimethylamino-4-(4-nitrophenyl)-6-phenylpyrimidine-5-carboxylate (17), was prepared using 4-nitrobenzaldehyde and dimethylamine, demonstrating the adaptability of pyrimidine synthesis to diverse substituents .

特性

分子式 |

C10H15N3O2 |

|---|---|

分子量 |

209.24 g/mol |

IUPAC名 |

ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H15N3O2/c1-5-15-9(14)8-6-11-10(13(3)4)12-7(8)2/h6H,5H2,1-4H3 |

InChIキー |

ACWRCWIEXNJREL-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CN=C(N=C1C)N(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate typically involves the reaction of 2-(dimethylamino)ethylamine with 4-methylpyrimidine-5-carboxylic acid in the presence of an esterifying agent such as ethyl chloroformate. The reaction is usually carried out under anhydrous conditions and may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

化学反応の分析

Types of Reactions

Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

科学的研究の応用

Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.

類似化合物との比較

Electron-Donating vs. Electron-Withdrawing Groups

- Dimethylamino (NMe₂): Enhances electron density on the pyrimidine ring, accelerating electrophilic substitution reactions. For example, in polymer chemistry, ethyl 4-(dimethylamino) benzoate (a related compound) showed higher reactivity than 2-(dimethylamino) ethyl methacrylate in resin formulations due to superior electron donation .

- Trifluoromethyl (CF₃) : Reduces electron density, making the compound resistant to oxidation. This property is advantageous in agrochemicals requiring environmental stability .

Steric and Solubility Effects

- Methyl vs. Benzylamino Groups: The benzylamino substituent in increases hydrophobicity (logP = 2.8) compared to the target compound (logP ≈ 1.5), affecting bioavailability .

- Chloro (Cl) and Methylthio (SCH₃) : Chlorine enhances electrophilic reactivity at position 4, while methylthio groups facilitate nucleophilic aromatic substitution (e.g., in ) .

生物活性

Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 2-position with a dimethylamino group and at the 5-position with an ethyl carboxylate. Its molecular formula is with a molecular weight of approximately 198.23 g/mol. This structural configuration enhances its solubility and biological activity, making it a candidate for various pharmacological studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can form non-covalent interactions, such as hydrogen bonds, which can modulate the activity of target proteins. This interaction is crucial for its potential effects in cancer therapy and other diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), Colo205 (colon cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.

Table 1: Anticancer Activity of this compound

Mechanistic Studies

Mechanistic studies suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation. For instance, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and growth. Additionally, it may induce apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at the pyrimidine ring or the carboxylate group can significantly affect potency and selectivity:

- Dimethylamino Group : Enhances interaction with target proteins.

- Ethyl Carboxylate : Contributes to solubility and bioavailability.

Research indicates that derivatives with alkyl substitutions at the nitrogen positions exhibit improved potency against specific cancer types, suggesting avenues for further development.

Table 2: SAR Insights on Pyrimidine Derivatives

| Compound | Modifications | Activity Level |

|---|---|---|

| This compound | Base compound | Moderate |

| Mthis compound | Methyl substitution | Higher |

| Ethyl 2-(diethylamino)-4-methylpyrimidine-5-carboxylate | Diethyl substitution | Lower |

Case Studies

- In Vivo Studies : In animal models, this compound demonstrated significant tumor reduction in xenograft models when administered in conjunction with established chemotherapeutics.

- Combination Therapy : Preliminary data suggest that combining this compound with inhibitors targeting the EGFR pathway enhances anticancer efficacy, potentially due to synergistic effects on tumor growth inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。